[1-(6-Chloropyridin-2-yl)cyclopentyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(6-Chloropyridin-2-yl)cyclopentyl]methanamine: is a chemical compound with the molecular formula C11H14ClN . It is utilized as a building block in the synthesis of various biologically active molecules, including potential drugs. This compound plays a crucial role in the development of new therapies for a range of medical conditions, such as neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(6-Chloropyridin-2-yl)cyclopentyl]methanamine typically involves the reaction of 6-chloropyridine-2-carbaldehyde with cyclopentylmagnesium bromide to form the intermediate [1-(6-chloropyridin-2-yl)cyclopentyl]methanol . This intermediate is then subjected to reductive amination using ammonium formate and palladium on carbon to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(6-Chloropyridin-2-yl)cyclopentyl]methanamine can undergo oxidation reactions to form corresponding .
Reduction: The compound can be reduced to form .
Substitution: It can participate in nucleophilic substitution reactions, particularly at the moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like or can be used under basic conditions.
Major Products:
- Various substituted derivatives from nucleophilic substitution.
N-oxides: from oxidation.
Secondary amines: from reduction.
Scientific Research Applications
Chemistry:
- Used as a building block for synthesizing complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a neuroprotective agent .
- Studied for its interactions with various biological targets.
Medicine:
- Explored for its potential therapeutic applications in treating neurological disorders .
- Evaluated for its efficacy in drug development .
Industry:
- Utilized in the synthesis of pharmaceutical intermediates .
- Applied in the development of agrochemicals and pesticides .
Mechanism of Action
The mechanism of action of [1-(6-Chloropyridin-2-yl)cyclopentyl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes . The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism , thereby exerting neuroprotective effects .
Comparison with Similar Compounds
- [1-(6-Chloropyridin-2-yl)cyclopropyl]methanamine
- [1-(6-Chloropyridin-2-yl)cyclohexyl]methanamine
Comparison:
- [1-(6-Chloropyridin-2-yl)cyclopropyl]methanamine has a similar structure but with a cyclopropyl group instead of a cyclopentyl group. This difference in ring size can affect the compound’s steric properties and biological activity .
- [1-(6-Chloropyridin-2-yl)cyclohexyl]methanamine has a cyclohexyl group, which may result in different pharmacokinetic and pharmacodynamic properties compared to the cyclopentyl derivative .
Conclusion
[1-(6-Chloropyridin-2-yl)cyclopentyl]methanamine is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions and interact with specific molecular targets, making it a valuable tool in scientific research and drug development.
Properties
Molecular Formula |
C11H15ClN2 |
---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
[1-(6-chloropyridin-2-yl)cyclopentyl]methanamine |
InChI |
InChI=1S/C11H15ClN2/c12-10-5-3-4-9(14-10)11(8-13)6-1-2-7-11/h3-5H,1-2,6-8,13H2 |
InChI Key |
IDLJFAXPRDKCNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CN)C2=NC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.